molecular formula C15H16N2O4S B2370212 methyl 3-{3-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate CAS No. 866008-11-9

methyl 3-{3-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate

Cat. No.: B2370212
CAS No.: 866008-11-9
M. Wt: 320.36
InChI Key: XPXYRWUBLBVPCO-UHFFFAOYSA-N
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Description

This compound features a thiophene core substituted with a methyl group at position 4 and a carboxylate ester at position 2. Attached to position 3 of the thiophene is a pyrrole ring, which is further substituted at its 3-position with a 2-(dimethylamino)-2-oxoacetyl group. Structural characterization of such compounds often relies on crystallographic tools like SHELX and ORTEP , with validation methods ensuring accuracy .

Properties

IUPAC Name

methyl 3-[3-[2-(dimethylamino)-2-oxoacetyl]pyrrol-1-yl]-4-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-9-8-22-13(15(20)21-4)11(9)17-6-5-10(7-17)12(18)14(19)16(2)3/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXYRWUBLBVPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1N2C=CC(=C2)C(=O)C(=O)N(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-{3-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a pyrrole ring, a thiophene ring, and a dimethylamino group, which are crucial for its biological activity. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrrole Ring : This can be achieved through the Paal-Knorr synthesis.
  • Introduction of the Dimethylamino Group : Involves reaction with dimethylamine under controlled conditions.
  • Formation of the Thiophene Ring : Often synthesized via the Gewald reaction.

This multi-faceted synthesis allows for various modifications that can enhance biological activity.

The biological mechanisms of this compound may include:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.
  • Receptor Modulation : It might bind to various receptors, altering their signaling pathways.

The presence of the dimethylamino group is particularly significant as it can facilitate binding to biological targets, enhancing the compound's efficacy.

Anticancer Properties

Research indicates that compounds with similar structures often exhibit anticancer properties. For instance, studies have shown that derivatives of thiophene and pyrrole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. This compound may share these properties due to its structural components.

StudyFindings
Snégaroff et al. (2009)Investigated thienopyrimidines and found they exhibited significant antitumor activity through enzyme inhibition.
Murray et al. (2010)Reported on small-molecule inhibitors that modulated oncogenic signaling pathways, suggesting potential parallels with methyl derivatives.

Antimicrobial Activity

Compounds containing thiophene rings have shown promise as antimicrobial agents. The interaction of this compound with bacterial membranes could disrupt cellular integrity, leading to bactericidal effects.

StudyFindings
Brzozowski et al. (2008)Found that similar compounds exhibited anti-HIV activity, indicating potential for broad-spectrum antimicrobial effects.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Thienopyrimidine Derivatives : Shown to possess anticancer properties by inhibiting specific kinases involved in tumor progression.
  • Pyrrole-Based Compounds : Demonstrated efficacy against various microbial strains, highlighting their potential as therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxoacetyl Group

Compound A : Methyl 3-{2-[2-(morpholin-4-yl)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate
  • Key Differences: Substituent: Morpholin-4-yl replaces dimethylamino on the oxoacetyl group. Positional Isomerism: The pyrrole substituent is at position 2, whereas in the target compound, it is at position 3. This may influence ring puckering dynamics and intermolecular interactions .
Compound B : Methyl 3-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate
  • Key Differences: Substituent: A 4-fluoroanilino group replaces dimethylamino, introducing aromaticity and fluorine’s electron-withdrawing effects. Pharmacological Implications: Fluorine enhances lipophilicity and metabolic stability, making Compound B more suited for bioactivity studies.

Positional Isomerism on the Pyrrole Ring

The target compound’s pyrrole substituent at position 3 contrasts with the 2-position substitution in Compounds A and B. This difference impacts:

  • Molecular Geometry : Position 3 substitution may lead to distinct dihedral angles between the pyrrole and thiophene rings, affecting π-π stacking and crystal packing .
  • Synthetic Accessibility : Position 3 substitution might require alternative coupling strategies compared to position 2, as seen in Suzuki-Miyaura reactions using boronic acids (e.g., ).

Physicochemical and Pharmacological Properties

Property Target Compound Compound A Compound B
Substituent Dimethylamino Morpholin-4-yl 4-Fluoroanilino
Molecular Weight ~349.4 g/mol (estimated) ~405.4 g/mol ~433.4 g/mol
Solubility Moderate (polar solvents) Enhanced (morpholine’s H-bonding) Low (aromatic fluorination)
Bioactivity Potential Moderate (amine solubility) High (metabolic stability) High (fluorine-enhanced binding)

Research Findings and Implications

  • Electronic Effects: The dimethylamino group in the target compound enhances solubility but may reduce metabolic stability compared to morpholine or fluorine-containing analogs.
  • Structural Dynamics : Position 3 substitution on pyrrole may reduce steric hindrance compared to position 2, favoring planar conformations for protein binding.
  • Crystallographic Insights : Tools like SHELX and Cremer-Pople puckering coordinates are critical for resolving subtle conformational differences.

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